molecular formula C16H17NO4 B2378742 3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid CAS No. 878683-27-3

3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid

Cat. No.: B2378742
CAS No.: 878683-27-3
M. Wt: 287.315
InChI Key: AXYVUOMAWGNWGJ-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid is a synthetic organic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a benzoic acid core substituted with a 3-methyl group and a 3-(5-methylfuran-2-yl)propanamido group, making it a complex molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Amidation Reaction: The furan derivative is then reacted with a suitable amine to form the propanamido group.

    Substitution on the Benzoic Acid Core: The final step involves the substitution of the benzoic acid core with the 3-methyl group and the 3-(5-methylfuran-2-yl)propanamido group through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid core.

Scientific Research Applications

3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid: Unique due to its specific substitution pattern and combination of functional groups.

    Furan Derivatives: Compounds with similar furan rings but different substituents.

    Benzoic Acid Derivatives: Compounds with similar benzoic acid cores but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of a furan ring, an amide group, and a substituted benzoic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-2-[3-(5-methylfuran-2-yl)propanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10-4-3-5-13(16(19)20)15(10)17-14(18)9-8-12-7-6-11(2)21-12/h3-7H,8-9H2,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYVUOMAWGNWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)CCC2=CC=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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